BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Opigolix:
Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Opigolix

Cat. No.: B1677450

Introduction

Opigolix, also known as ASP-1707, is an orally active, non-peptide small molecule that
functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Developed by Astellas
Pharma, it was investigated for the treatment of sex hormone-dependent diseases, particularly
endometriosis and rheumatoid arthritis, reaching Phase Il clinical trials.[1][3] Unlike GhRH
agonists that cause an initial surge in gonadotropins (a "flare effect"), opigolix provides
immediate and competitive blockade of the GnRH receptor in the pituitary gland.[4][5] This
direct antagonism leads to a rapid, dose-dependent suppression of luteinizing hormone (LH)
and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex
hormones like estradiol.[4][6] This guide provides a detailed technical overview of opigolix,
focusing on its chemical structure, physicochemical properties, mechanism of action, and the
experimental protocols used for its characterization.

Chemical Identity and Structure

The unique chemical architecture of opigolix is central to its function as a potent GnRH
receptor antagonist. Its systematic IUPAC name is (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-
dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-
hydroxypropanimidamide.[1]

Table 1: Chemical Identifiers for Opigolix
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Identifier Value Source(s)
(2R)-N'-[5-[3-(2,5-
difluorophenyl)-2-(1,3-
dihydrobenzimidazol-2-

IUPAC Name _ [11[7]
ylidene)-3-oxopropanoyl]-2-
fluorophenyl]sulfonyl-2-
hydroxypropanimidamide

CAS Number 912587-25-8 [1]18]

Molecular Formula C25H19F3N405S [1][8]

Molecular Weight 544.51 g/mol [1]8]

Developmental Code ASP-1707 [1][3]

Physicochemical Properties

The physicochemical properties of a drug candidate like opigolix are critical determinants of its

biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion

(ADME). These parameters influence formulation strategies and predict in vivo performance.

The causality behind these properties is significant. For instance, the LogP value of 0.45

suggests a degree of lipophilicity balanced with hydrophilicity, which is often crucial for oral

absorption—allowing the molecule to pass through the lipid membranes of the gut wall while

maintaining sufficient solubility in the agueous environment of the gastrointestinal tract.[9][10]

The presence of 4 hydrogen bond donors and 10 acceptors indicates the molecule's potential

for interactions with biological targets and its solubility characteristics.[9]

Table 2: Physicochemical Data for Opigolix
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Significance in
Property Value Source(s)
Drug Development

Predicts membrane

LogP 0.45 permeability and [9]
solubility.
Hydrogen Bond 4 Influences solubility ]
Donors and receptor binding.
Hydrogen Bond 10 Influences solubility ]
Acceptors and receptor binding.
Relates to
conformational
Rotatable Bond Count 7 o [9]
flexibility and target
binding.
- ) Indicates thermal
Boiling Point 706.9 £ 70.0 °C N [9]
stability.
Basic physical
Density 1.5+0.1 g/cm3 property for [9]
formulation.
Solid at room Standard state for oral
Appearance [9]
temperature dosage forms.

Pharmacology and Mechanism of Action

Opigolix exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG)
axis. In a normal physiological state, the hypothalamus secretes GnRH, which stimulates
GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and
FSH, which in turn act on the gonads to produce sex hormones, including estrogen.[4]

As a competitive antagonist, opigolix binds to the GnRH receptors in the pituitary but does not
activate them.[4][5] This action physically blocks endogenous GnRH from binding, thereby
inhibiting the downstream signaling cascade. The result is a rapid and dose-dependent
reduction in the secretion of LH and FSH.[4] This suppression of gonadotropins leads to
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decreased production of estradiol, which is the primary therapeutic goal in treating estrogen-
dependent conditions like endometriosis.[4][11]

A key advantage of this antagonistic mechanism is the avoidance of the "flare effect” seen with
GnRH agonists.[4] Agonists initially stimulate the GnRH receptor before desensitizing it,
causing a temporary surge in hormones that can worsen symptoms.[12] Opigolix, by contrast,
provides immediate suppression, offering faster symptom control.[5]

Signaling Pathway Diagram

The following diagram illustrates the point of intervention for Opigolix within the HPG axis.
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Caption: Mechanism of action of Opigolix on the HPG axis.
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Experimental Protocols for Characterization

Validating the identity, purity, and biological activity of a drug candidate is paramount. The
following sections describe standard, self-validating methodologies for the characterization of a
small molecule antagonist like opigolix.

Purity and Identity Confirmation via HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis,
used to separate, identify, and quantify each component in a mixture.[13][14] For opigolix, a
reverse-phase HPLC (RP-HPLC) method is typically employed to assess purity and confirm its
identity against a reference standard.[13]

Objective: To determine the purity of an opigolix sample and confirm its identity by retention
time comparison.

Methodology:
o Standard and Sample Preparation:

o Prepare a stock solution of opigolix reference standard (e.g., 1 mg/mL) in a suitable
solvent like acetonitrile or a mixture of acetonitrile and water.

o Prepare the test sample solution at the same concentration.
e Chromatographic Conditions:

o Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, Accucore C18) is
commonly used for small molecules.[15]

o Mobile Phase: A gradient elution is typically used, starting with a higher percentage of
agueous solvent (e.g., water with 0.1% formic acid) and ramping up to a higher
percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]

o Flow Rate: Typically 1.0 mL/min.[16]

o Detection: UV detection at a wavelength where opigolix shows maximum absorbance
(e.g., 250 nm).[16]
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o Injection Volume: 10 pL.

e Procedure:

[e]

Equilibrate the column with the initial mobile phase conditions.

o

Inject a blank (solvent) to ensure no system peaks interfere.

[¢]

Inject the reference standard to determine its retention time.

[¢]

Inject the test sample.
o Data Analysis:

o The purity of the sample is calculated based on the area percentage of the main peak
relative to the total area of all peaks in the chromatogram.

o The identity is confirmed if the retention time of the major peak in the sample
chromatogram matches that of the reference standard.

Target Engagement: GnRH Receptor Binding Assay

To confirm that opigolix interacts with its intended biological target, a radioligand binding assay
is the gold standard.[17][18] This assay measures the ability of opigolix to compete with a
known radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) of opigolix for the human GnRH receptor.
Methodology:
e Materials:

o Receptor Source: Cell membranes prepared from a cell line engineered to express the
human GnRH receptor (e.g., HEK293 or CHO cells).[19]

o Radioligand: A high-affinity GhRH receptor ligand labeled with a radioisotope, such as
[2°1]-triptorelin.[17]

o Test Compound: Opigolix, serially diluted to a range of concentrations.
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o Assay Buffer: Tris-HCI buffer (pH 7.4) containing MgCl> and BSA.[17]

e Procedure (Competitive Binding):

[e]

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of
the radioligand, and varying concentrations of unlabeled opigolix.[19]

o Include control wells for total binding (radioligand + membranes) and non-specific binding
(radioligand + membranes + a high concentration of an unlabeled GnRH
agonist/antagonist).

o Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

o Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber
filters.[17]

o Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]
o Measure the radioactivity trapped on the filters using a scintillation counter.

o Data Analysis:
o Calculate the percentage of specific binding at each opigolix concentration.

o Plot the percentage of specific binding against the log concentration of opigolix to
generate a competition curve.

o Determine the ICso (the concentration of opigolix that inhibits 50% of specific radioligand
binding) using non-linear regression.[17]

o Calculate the inhibition constant (Ki) from the ICso using the Cheng-Prusoff equation: Ki =
ICso / (1 + [L])/Kd), where [L] is the radioligand concentration and Kd is its dissociation
constant.[17]

Workflow Diagram for Receptor Binding Assay
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Caption: Experimental workflow for a GnRH radioligand binding assay.

Clinical Development and Significance

Opigolix was advanced into Phase Il clinical trials for endometriosis, a chronic, estrogen-
dependent inflammatory disease characterized by severe pelvic pain.[1][11] The clinical
development of oral GnRH antagonists like opigolix, elagolix, and relugolix represents a
significant advancement in managing such conditions.[4][20][21] These agents offer the
potential for effective pain relief with the convenience of oral administration and the ability to
titrate the dose to achieve partial or full estrogen suppression, thereby balancing efficacy with
side effects like bone mineral density loss.[4][11] Although the development of opigolix was
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discontinued in 2018, its journey provides valuable insights into the chemical and
pharmacological properties required for a successful oral GnRH antagonist.[1]

Conclusion

Opigolix is a well-characterized small molecule GnRH receptor antagonist with a chemical
structure optimized for oral activity. Its mechanism of action, involving direct, competitive
blockade of the GnRH receptor, offers a rapid and controlled method for suppressing the HPG
axis and reducing estrogen levels. The technical protocols for its analysis, from
chromatographic purity assessment to receptor binding assays, are robust and essential for
ensuring the quality and biological function of this and similar molecules in drug development.
While its own development has ceased, opigolix remains an important case study in the
successful design of non-peptide GNRH antagonists for hormone-dependent diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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